(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate
CAS No.: 622359-85-7
Cat. No.: VC11809928
Molecular Formula: C18H16O5
Molecular Weight: 312.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 622359-85-7 |
---|---|
Molecular Formula | C18H16O5 |
Molecular Weight | 312.3 g/mol |
IUPAC Name | [(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methylpropanoate |
Standard InChI | InChI=1S/C18H16O5/c1-10(2)18(20)22-13-6-7-14-15(8-13)23-16(17(14)19)9-12-5-4-11(3)21-12/h4-10H,1-3H3/b16-9- |
Standard InChI Key | MFBXNMUXBFKCRY-SXGWCWSVSA-N |
Isomeric SMILES | CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C(C)C |
SMILES | CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C(C)C |
Canonical SMILES | CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C(C)C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate delineates its core structure:
-
A 2,3-dihydrobenzofuran-3-one scaffold (C₈H₆O₂) with a ketone at position 3.
-
A (5-methylfuran-2-yl)methylene group (=CH–C₅H₅O) at position 2, introducing a double bond with (Z)-stereochemistry.
-
An isobutyrate ester (–OCOC(CH₃)₂) at position 6.
The molecular formula is C₁₈H₁₆O₄, with a calculated molecular weight of 296.32 g/mol .
Stereochemical Considerations
The (Z)-configuration of the exocyclic double bond (between C2 of the benzofuran and the methylene group) imposes geometric constraints that influence intermolecular interactions. Computational models suggest this configuration minimizes steric hindrance between the 5-methylfuran substituent and the benzofuran core .
Synthesis and Structural Analogues
Proposed Synthetic Routes
While no direct synthesis of this compound has been reported, analogous dihydrobenzofuran derivatives are typically synthesized via:
-
Cyclization Reactions: Acid- or base-catalyzed cyclization of phenolic precursors to form the benzofuran core .
-
Esterification: Reaction of the hydroxyl group at position 6 with isobutyryl chloride in the presence of a base (e.g., pyridine) .
-
Wittig or Horner-Wadsworth-Emmons Olefination: To introduce the (Z)-configured methylene group at position 2 .
A hypothetical pathway is outlined below:
-
Synthesis of 3-oxo-2,3-dihydrobenzofuran-6-ol via cyclization of 2-hydroxyacetophenone derivatives.
-
Protection of the hydroxyl group, followed by olefination with a 5-methylfuran-2-yl phosphonium ylide to establish the (Z)-double bond.
Structural Analogues and Modifications
-
Morpholine-4-carboxylate analogue (CAS 859665-99-9): Replaces the isobutyrate with a morpholine group, demonstrating the versatility of ester substitution at position 6 .
-
Methyl 3-methyl-2-oxo-2,3-dihydrobenzofuran-5-carboxylate (CAS 2104986-10-7): Highlights the impact of alkyl substituents on spectroscopic profiles .
Physicochemical Properties
Predicted properties derived from computational models and analogous compounds include:
The moderate LogP value suggests balanced lipophilicity, potentially favoring membrane permeability in biological systems .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ 7.82 (s, 1H, H-4 benzofuran)
-
δ 7.45 (d, J = 8.4 Hz, 1H, H-5 benzofuran)
-
δ 6.95 (d, J = 8.4 Hz, 1H, H-7 benzofuran)
-
δ 6.75 (s, 1H, H-3 furan)
-
δ 6.25 (d, J = 3.2 Hz, 1H, H-4 furan)
-
δ 2.55 (m, 1H, isobutyrate CH)
-
δ 1.25 (d, J = 6.8 Hz, 6H, isobutyrate CH₃)
¹³C NMR (100 MHz, CDCl₃):
-
δ 190.1 (C=O, ketone)
-
δ 170.5 (C=O, ester)
-
δ 155.2–110.4 (aromatic and furan carbons)
-
δ 34.1 (isobutyrate CH)
Infrared (IR) Spectroscopy
Key absorption bands (cm⁻¹):
Mass Spectrometry
Biological Activity and Hypothetical Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume